

# Tert-butyl 3-bromo-2-oxopropanoate molecular structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Tert-butyl 3-bromo-2-oxopropanoate*

Cat. No.: *B179809*

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An In-Depth Technical Guide to **Tert-butyl 3-bromo-2-oxopropanoate**: Structure, Properties, and Synthetic Utility

## Introduction

**Tert-butyl 3-bromo-2-oxopropanoate** is a functionalized  $\alpha$ -ketoester that serves as a valuable and versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive bromomethyl ketone adjacent to a sterically hindered tert-butyl ester, provides a platform for a variety of chemical transformations. This guide offers an in-depth analysis of its molecular structure, physicochemical properties, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. The strategic importance of this reagent lies in its ability to introduce a three-carbon keto-ester moiety, making it a key intermediate in the synthesis of complex heterocyclic systems and other target molecules of pharmaceutical interest.

## Molecular Structure and Physicochemical Properties

The utility of **tert-butyl 3-bromo-2-oxopropanoate** is intrinsically linked to its distinct structural features and resulting chemical properties. A thorough understanding of its composition is paramount for its effective application in synthetic chemistry.

## Structural Analysis

At its core, the molecule is a propanoate derivative featuring three key functional groups:

- **Tert-butyl Ester:** This bulky ester group provides significant steric hindrance, which can influence the regioselectivity of certain reactions. It is also a valuable protecting group for the carboxylic acid, stable under basic and nucleophilic conditions but readily cleaved under acidic conditions.<sup>[1]</sup>
- **$\alpha$ -Keto Group:** The ketone at the C2 position is an electrophilic center and participates in a wide range of classical ketone reactions. Its presence acidifies the  $\alpha$ -proton, though in this case, the  $\alpha$ -carbon is substituted with a bromine atom.
- **Primary Bromide:** The bromine atom at the C3 position is a good leaving group, making this site highly susceptible to nucleophilic substitution. This reactive handle is often the primary site of transformation in synthetic applications.

The combination of an electrophilic ketone and a primary bromide in a 1,2-relationship makes this molecule a potent precursor for the construction of five- and six-membered rings.

## Physicochemical Data

The following table summarizes the key physicochemical properties of **tert-butyl 3-bromo-2-oxopropanoate**.

Property	Value	Source(s)
CAS Number	16754-73-7	[2][3]
Molecular Formula	C <sub>7</sub> H <sub>11</sub> BrO <sub>3</sub>	[2][3]
Molecular Weight	223.06 g/mol	[2][3]
Physical Form	Liquid	
Purity	Typically ≥95%	[2][3]
Storage Temperature	2-8°C or -10°C; Sealed in a dry environment	[2]
SMILES	<chem>CC(C)(C)OC(=O)C(=O)CBr</chem>	[2][4]
InChI Key	FLTKVDFSOLXYOD-UHFFFAOYSA-N	[4]

## Spectroscopic Signature

While specific spectra should be obtained for each batch, the expected spectroscopic data for **tert-butyl 3-bromo-2-oxopropanoate** are as follows:

- <sup>1</sup>H NMR (CDCl<sub>3</sub>):
  - A singlet at approximately δ 1.5 ppm, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.
  - A singlet at approximately δ 4.5 ppm, integrating to 2H, corresponding to the methylene protons (CH<sub>2</sub>) adjacent to the bromine atom.
- <sup>13</sup>C NMR (CDCl<sub>3</sub>):
  - A signal around δ 28 ppm for the methyl carbons of the tert-butyl group.
  - A signal around δ 35 ppm for the brominated methylene carbon (CH<sub>2</sub>Br).
  - A signal around δ 84 ppm for the quaternary carbon of the tert-butyl group.

- A signal around  $\delta$  160 ppm for the ester carbonyl carbon.
- A signal around  $\delta$  188 ppm for the ketone carbonyl carbon.
- Infrared (IR) Spectroscopy:
  - A strong, sharp absorption band around 1740-1760  $\text{cm}^{-1}$  corresponding to the C=O stretch of the ester.
  - Another strong C=O stretching band around 1720-1740  $\text{cm}^{-1}$  for the ketone.
  - C-H stretching vibrations in the 2850-3000  $\text{cm}^{-1}$  region.
  - A C-Br stretching absorption in the fingerprint region, typically around 500-650  $\text{cm}^{-1}$ .

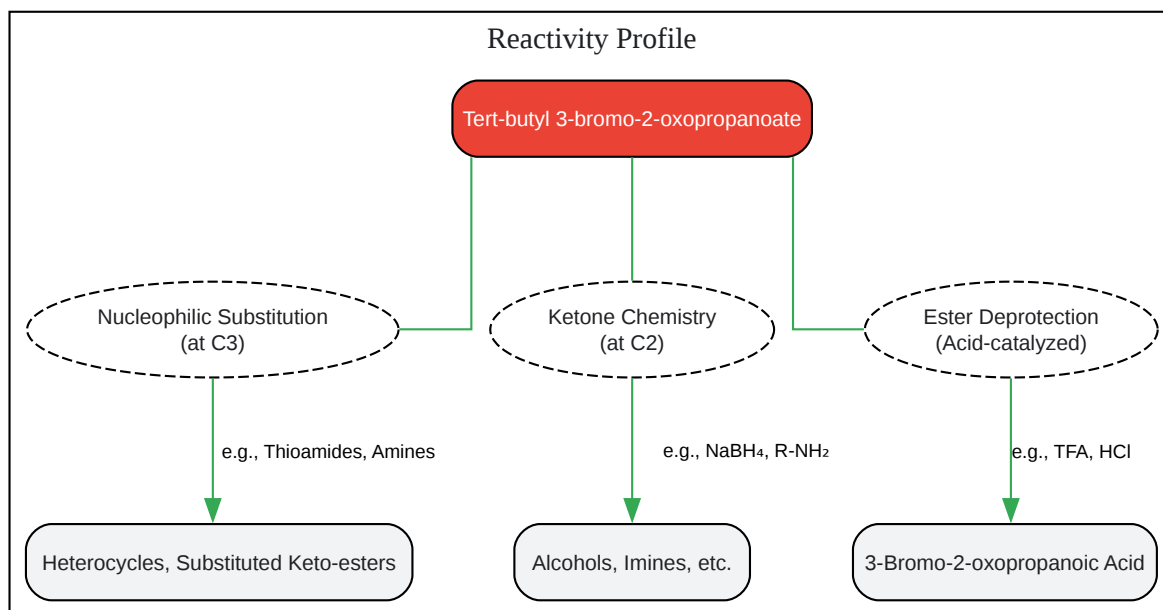
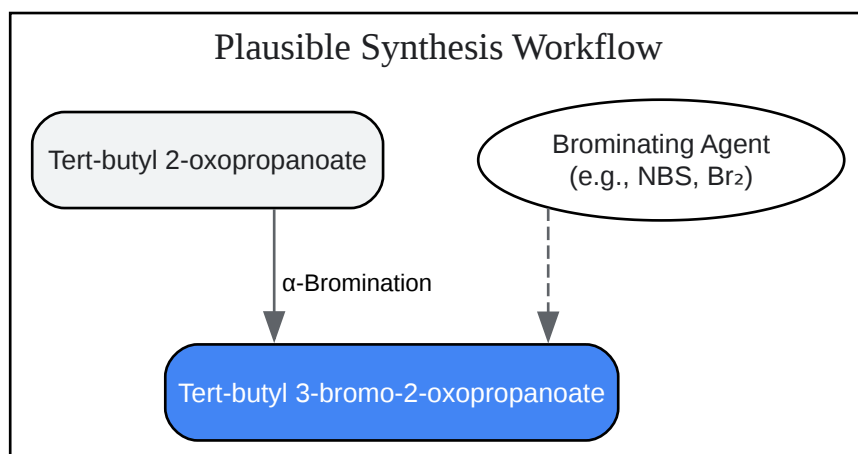
Spectroscopic data including NMR, HPLC, and LC-MS are often available from suppliers for verification.<sup>[3][5]</sup>

## Synthesis and Reactivity Profile

The synthetic utility of **tert-butyl 3-bromo-2-oxopropanoate** stems from its predictable and versatile reactivity, which is governed by its constituent functional groups.

## Plausible Synthetic Route

While multiple synthetic routes are possible, a common and logical approach involves the  $\alpha$ -bromination of a precursor  $\beta$ -keto ester, tert-butyl 2-oxopropanoate (tert-butyl pyruvate). This transformation can be achieved using standard brominating agents.



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- To cite this document: BenchChem. [Tert-butyl 3-bromo-2-oxopropanoate molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179809#tert-butyl-3-bromo-2-oxopropanoate-molecular-structure]

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)